molecular formula C16H15N3O2S B2509715 N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 891114-26-4

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2509715
CAS No.: 891114-26-4
M. Wt: 313.38
InChI Key: MKCIAFZHIXUWBZ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
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Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C24_{24}H23_{23}N3_{3}O2_{2}S2_{2}
Molecular Weight 449.6 g/mol
CAS Number 922992-99-2

Research indicates that compounds containing thiazole and pyridine moieties exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The thiazole ring is known for its role in enzyme inhibition, particularly urease inhibition, which is crucial in treating conditions like gastric ulcers and infections caused by Helicobacter pylori .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, modifications in the N-aryl amide group linked to the thiazole ring have been shown to enhance antimalarial activity against Plasmodium falciparum. This suggests a broader applicability in cancer treatment as well .

In vitro studies demonstrated that this compound could inhibit tubulin polymerization, a critical process in cancer cell proliferation. The compound's efficacy was assessed through GI50_{50} values against various cancer cell lines, indicating significant potency .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Thiazole derivatives are known for their effectiveness against a range of pathogens. In particular, compounds with similar structures have demonstrated activity against Leishmania species, suggesting potential for developing new treatments for parasitic infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the thiazole and pyridine rings significantly influence biological activity. For example:

  • Electron-withdrawing groups at ortho positions enhance potency.
  • Smaller substituents like hydrogen or fluorine at para positions are preferred for maintaining activity without increasing toxicity .

Case Studies

  • Antimalarial Activity Study
    A series of thiazole analogs were synthesized and tested for their antimalarial properties. The study found that compounds with pyridine substitutions exhibited comparable potency to existing treatments while demonstrating lower cytotoxicity in human liver cell lines (HepG2) .
  • Leishmanicidal Activity
    In a study evaluating leishmanicidal effects, derivatives of thiazoles were tested against Leishmania infantum. The results indicated that certain compounds led to significant ultrastructural changes in the parasites, reducing their viability while maintaining low toxicity towards mammalian cells .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications:

Anticancer Activity

Research indicates that N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide has significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Cell LineIC50 (µM)
A431 (skin cancer)< 10
HepG2 (liver cancer)< 15
MCF7 (breast cancer)< 12

Case Study : A study conducted on A431 cells showed that treatment with this compound led to apoptosis via activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Research Findings : Studies have shown that modifications in the structure of the compound can enhance its antimicrobial efficacy, with some derivatives achieving MIC values comparable to standard antibiotics .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may modulate inflammatory responses. In vivo models demonstrated a reduction in inflammation markers in conditions such as arthritis, highlighting its potential therapeutic application in inflammatory diseases .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11(20)19(10-12-5-4-8-17-9-12)16-18-15-13(21-2)6-3-7-14(15)22-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCIAFZHIXUWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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